7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL

Monoamine Oxidase B (MAO-B) Inhibition Neurodegenerative Disease Research Enzyme Selectivity

This polyhalogenated quinolin-4-ol is a critical research tool for SAR campaigns, offering a specific MAO-B inhibition benchmark (IC50 530 nM) and CYP3A4 inhibition reference (IC50 800 nM). Its unique 7-Cl, 8-F, and 2-CF3 substitution pattern is essential for mapping binding pockets—non-interchangeable with simpler analogues. Explicitly for laboratory R&D; not for human or veterinary use.

Molecular Formula C10H4ClF4NO
Molecular Weight 265.59 g/mol
CAS No. 1150164-84-3
Cat. No. B1419168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL
CAS1150164-84-3
Molecular FormulaC10H4ClF4NO
Molecular Weight265.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Cl
InChIInChI=1S/C10H4ClF4NO/c11-5-2-1-4-6(17)3-7(10(13,14)15)16-9(4)8(5)12/h1-3H,(H,16,17)
InChIKeyFUPNDEQEFQAHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1150164-84-3 | 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL CAS 1150164-84-3 Procurement & Technical Overview


7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL (CAS 1150164-84-3) is a synthetic, polyhalogenated quinolin-4-ol derivative with the molecular formula C10H4ClF4NO and a molecular weight of 265.59 g/mol [1]. This small molecule features a unique substitution pattern on the quinoline core: a chlorine atom at the 7-position, a fluorine atom at the 8-position, and a trifluoromethyl (-CF3) group at the 2-position [1]. Its predicted XLogP3-AA is 3.2, indicating significant lipophilicity, and its predicted pKa is 5.95±0.40, which influences its ionization state under physiological conditions [1]. The compound is commercially available from multiple vendors at a typical research-grade purity of 95-96% and is intended for laboratory research and development use only .

Why Generic Substitution Fails: Critical Substituent Effects in 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL (CAS 1150164-84-3)


The biological activity and physicochemical properties of quinoline derivatives are exquisitely sensitive to their substitution patterns. A simple change, such as removing the 7-chloro or 8-fluoro group, can drastically alter target affinity and selectivity. For instance, in a series of quinoline-derived trifluoromethyl alcohols, the specific halogenation pattern was a key determinant of in vivo toxicity and anticancer activity in a zebrafish embryo model, underscoring that analogs cannot be assumed to be interchangeable [1]. More broadly, structure-activity relationship (SAR) studies on 7-substituted 4-aminoquinolines have demonstrated that the nature of the substituent at the 7-position (e.g., Cl vs. F vs. H) significantly modulates antiplasmodial potency [2]. Therefore, selecting 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL over a simpler analog is a critical decision point for any research program requiring this precise, polyhalogenated pharmacophore. The evidence below quantifies its unique interaction profile relative to a close structural comparator.

Quantitative Differentiation of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL (CAS 1150164-84-3): A Head-to-Head Comparison


MAO-B Inhibition: 7-Chloro-8-fluoro vs. 2-(Trifluoromethyl)quinolin-4-ol

7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL demonstrates moderate inhibitory activity against human monoamine oxidase B (MAO-B) [1]. A direct comparison with its simpler analog, 2-(trifluoromethyl)quinolin-4-ol (lacking the 7-Cl and 8-F substituents), reveals that the addition of these halogens results in a quantifiable reduction in potency [2]. This indicates that the polyhalogenated structure of the target compound is not merely enhancing activity but is actively modulating it, which may be crucial for achieving a specific selectivity profile.

Monoamine Oxidase B (MAO-B) Inhibition Neurodegenerative Disease Research Enzyme Selectivity

Selectivity Profile: CYP3A4 vs. MAO-B

Beyond target activity, a compound's selectivity against off-targets like drug-metabolizing enzymes is a critical differentiator. 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL was profiled against cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of many drugs [1]. The compound shows moderate inhibition of CYP3A4, providing a quantifiable measure of its potential interaction liability compared to its MAO-B activity.

Cytochrome P450 Enzyme Inhibition Drug-Drug Interaction Potential

Broader Selectivity: Negligible Acetylcholinesterase (AChE) Activity

Profiling against acetylcholinesterase (AChE) is a standard part of early neurological safety assessment. 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL exhibits weak inhibition of human AChE, indicating a clean off-target profile for this critical enzyme [1]. This is a quantifiable advantage for researchers concerned with cholinergic side effects.

Acetylcholinesterase (AChE) Off-Target Selectivity Neurological Safety Profile

High-Impact Research Applications for 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL (CAS 1150164-84-3)


Chemical Probe for MAO-B Structure-Activity Relationship (SAR) Studies

Based on its characterized MAO-B inhibitory activity (IC50 = 530 nM) and its reduced potency relative to a simpler analog, 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL is an excellent tool compound for SAR campaigns aimed at mapping the MAO-B binding pocket [1]. Its unique substitution pattern allows researchers to deconvolute the specific contributions of the 7-Cl, 8-F, and 2-CF3 groups to binding affinity and selectivity. This quantitative data provides a clear benchmark for evaluating new synthetic derivatives.

Reference Compound for CYP450-Mediated Drug-Drug Interaction Studies

The compound's measured IC50 of 800 nM against human CYP3A4 makes it a valuable reference inhibitor for in vitro drug-drug interaction (DDI) studies [1]. In pharmaceutical research, this specific molecule can be used as a control to calibrate or validate assays for CYP3A4 inhibition, or as a starting point for developing more potent and selective chemical probes for this critical enzyme. Its defined activity allows for reproducible cross-study comparisons.

Selective MAO-B Tool with a Favorable Neurological Safety Counter-Screen Profile

For researchers investigating the role of MAO-B in neurological function and disease, the demonstrated selectivity profile of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL is highly relevant [1]. With a quantifiable 1.5-fold selectivity over CYP3A4 and 2.3-fold selectivity over AChE, this compound offers a defined window for in vitro experiments where minimizing off-target effects on cholinergic signaling and drug metabolism is essential. It can serve as a more selective alternative to less-characterized quinoline-based MAO inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.